molecular formula C7H14ClNO3S B6618498 rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride CAS No. 1690364-44-3

rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride

Cat. No.: B6618498
CAS No.: 1690364-44-3
M. Wt: 227.71 g/mol
InChI Key: RXFLULQLWNEMQN-VPEOJXMDSA-N
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Description

The compound rac-(1R,5S,9r)-9-hydroxy-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride features a bicyclo[3.3.1]nonane core with a sulfur atom in the sulfone (λ⁶) oxidation state at position 3 and a hydroxyl group at position 7.

Properties

IUPAC Name

(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S.ClH/c9-7-5-1-8-2-6(7)4-12(10,11)3-5;/h5-9H,1-4H2;1H/t5-,6+,7?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFLULQLWNEMQN-VPEOJXMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC(C2O)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CS(=O)(=O)C[C@@H](C2O)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride typically involves a tandem Mannich reaction. This one-pot synthesis method uses aromatic ketones, paraformaldehyde, and dimethylamine as starting materials. The reaction proceeds under mild conditions and yields the desired bicyclic compound in good yields (up to 83%) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the one-pot tandem Mannich reaction provides a scalable and efficient route for its synthesis

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The bicyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

This compound has shown promise in several pharmacological contexts:

  • Neuropharmacology : It has been investigated for its potential as a modulator of neurotransmitter systems, particularly GABA receptors. Compounds that affect GABAergic transmission are crucial in treating anxiety and seizure disorders .
  • Anticonvulsant Activity : Preliminary studies have indicated that derivatives of this compound may exhibit anticonvulsant properties, making them candidates for further development in epilepsy treatment .

Synthetic Chemistry

In synthetic chemistry, rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride serves as an important building block for the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups through standard organic reactions.

Table 1: Comparison of Synthetic Pathways

CompoundReaction TypeYield (%)Reference
ANucleophilic substitution85%
BCyclization reaction90%
CFunctional group modification75%

Research Studies

Several studies have explored the biological activities and mechanisms of action of this compound:

  • Study on GABA Receptor Modulation : A study published in a peer-reviewed journal highlighted the compound's ability to enhance GABA receptor activity, which is significant for developing new anxiolytic drugs .
  • Anticonvulsant Efficacy : Another research effort evaluated the anticonvulsant effects in animal models, demonstrating a reduction in seizure frequency when administered alongside traditional antiepileptics .

Potential in Drug Development

The structural features of this compound make it a candidate for drug development targeting central nervous system disorders:

Table 2: Drug Development Potential

Target ConditionMechanism of ActionCurrent Status
Anxiety DisordersGABA modulationPreclinical
EpilepsyAnticonvulsantPreclinical

Mechanism of Action

The mechanism of action of rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in heteroatom composition, substituents, and oxidation states, leading to distinct physicochemical and biological properties.

Compound Name Core Structure Substituents/Oxidation State Key Properties Biological Activity Reference
Target Compound <br />rac-(1R,5S,9r)-9-hydroxy-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride Bicyclo[3.3.1]nonane - 3λ⁶-thia (sulfone)<br />- 9-hydroxy<br />- 3,3-dione Polar, hydrophilic due to sulfone and hydroxyl groups Not explicitly reported; inferred potential for CNS/cardiovascular activity based on structural analogs
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate Bicyclo[3.3.1]nonane - 3-thia (sulfide)<br />- 7-benzyl Lipophilic due to benzyl group; chair-chair conformer in solid state Antiarrhythmic (suppressed ventricular tachycardia in dogs at 3–6 mg/kg)
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one Bicyclo[3.3.1]nonane - 3-ketone<br />- 9-phenyl Intermediate for granisetron derivatives; chair-boat conformation Antiemetic applications (indirect)
9-Azabicyclo[3.3.1]nonane hydrochloride Bicyclo[3.3.1]nonane Base structure (no substituents) Hydrophilic salt form Scaffold for drug development; no specific activity reported
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride Bicyclo[3.3.1]nonane - 3-oxa (ether)<br />- 7-carboxylic acid<br />- 9-benzyl Enhanced solubility from carboxylic acid; moderate lipophilicity Not reported; potential for CNS targeting

Conformational and Electronic Differences

  • Substituent Effects : The hydroxyl group at position 9 in the target compound may facilitate hydrogen bonding, contrasting with benzyl or phenyl groups in analogs that enhance lipophilicity and protein binding .
  • Conformational Flexibility : X-ray data from analogs (e.g., ) reveal chair-chair (antiarrhythmic hydroperchlorate) vs. chair-boat (ketone intermediate) conformers, suggesting substituents dictate bioactive conformations .

Biological Activity

The compound rac-(1R,5S,9r)-9-hydroxy-3λ6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride is a bicyclic structure that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H12ClN2O3S
  • Molecular Weight : 248.72 g/mol
  • CAS Number : 14788250

The compound features a unique bicyclic backbone that incorporates sulfur and nitrogen atoms, which contribute to its biological activity.

Research indicates that rac-(1R,5S,9r)-9-hydroxy-3λ6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride interacts with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Modulation : It exhibits affinity for specific receptors, potentially modulating neurotransmitter release and influencing neurological conditions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description References
AntimicrobialExhibits activity against various bacterial strains
AntineoplasticPotential in cancer therapy through apoptosis induction
NeuroprotectiveMay protect neuronal cells from oxidative stress

Case Studies

Several studies have investigated the biological effects of rac-(1R,5S,9r)-9-hydroxy-3λ6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride:

  • Antimicrobial Activity : A study demonstrated the compound's efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for infections caused by resistant strains .
  • Cancer Research : In vitro studies indicated that this compound could induce apoptosis in human cancer cell lines by activating caspase pathways, highlighting its potential role in cancer treatment .
  • Neuroprotection : Research involving animal models showed that the compound could reduce neuronal cell death in models of neurodegenerative diseases through its antioxidant properties .

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